CD161

NK cell biology immune checkpoint receptor cross-talk

CD161 (CAS 1627716-22-6) is a potent, orally bioavailable BET bromodomain inhibitor with a differentiated selectivity profile: IC50 7.2 nM for BRD4 BD2 vs. 28.2 nM for BD1. Unlike pan-BET inhibitors such as (+)-JQ1, CD161 enables precise dissection of BD1- vs. BD2-specific epigenetic functions. Demonstrates robust in vivo tumor growth inhibition in preclinical xenograft models. This compound is ideal for domain-selective epigenetic probe studies, BRD4-targeted cancer research, and inflammation models. ≥98% HPLC purity with full analytical documentation.

Molecular Formula C26H21N5O2
Molecular Weight 435.5 g/mol
Cat. No. B606564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD161
SynonymsCD-161;  CD161;  CD 161.
Molecular FormulaC26H21N5O2
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=NC(=NC(=C34)C5=CC=NC6=CC=CC=C56)C)OC
InChIInChI=1S/C26H21N5O2/c1-13-23(14(2)33-31-13)19-11-21-18(12-22(19)32-4)24-25(28-15(3)29-26(24)30-21)17-9-10-27-20-8-6-5-7-16(17)20/h5-12H,1-4H3,(H,28,29,30)
InChIKeyAEANZCXROGPSBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CD161 (KLRB1/NKR-P1A) Scientific Procurement Guide: Identity, Function, and Evidence-Based Differentiation


CD161, also known as KLRB1, NKR-P1A, and CLEC5B, is a C-type lectin-like receptor belonging to the killer cell lectin-like receptor (KLR) family [1]. It functions primarily as an inhibitory receptor on natural killer (NK) cells, where its activation suppresses NK cell cytotoxicity and inhibits interferon-γ (IFN-γ) release upon binding to its sole endogenous ligand, lectin-like transcript 1 (LLT1/CLEC2D) [2]. CD161 is also expressed on subsets of CD4+ and CD8+ T cells, including Th17 cells and mucosal-associated invariant T (MAIT) cells, as well as on dendritic cells and activated monocytes [3]. The receptor's extracellular domain binds directly to LLT1 with a Kd of approximately 48 μM, exhibiting the fast kinetics typical of cell-cell recognition receptors [4]. This interaction plays a pivotal role in immune regulation across both innate and adaptive immunity, making CD161 a critical target for research in immuno-oncology, autoimmunity, and infectious disease [5].

Why CD161 Cannot Be Replaced by Generic NK Cell or T Cell Markers: Evidence-Based Procurement Rationale


While CD161 is often categorized alongside other NK cell markers such as CD56 (NCAM) and NKp46 (NCR1), functional substitution is not scientifically justified. CD161 is the sole known receptor for the inhibitory ligand LLT1/CLEC2D, a pathway that is distinct from the activating signals mediated by NKp46 or the adhesion functions of CD56 [1]. Furthermore, CD161 uniquely defines a pre-committed, IL-17-producing T cell lineage, including Th17 and MAIT cells, which cannot be identified by other surface markers alone [2]. Critically, a common single-nucleotide polymorphism in the KLRB1 gene (c.503T>C) alters the ligand-binding capacity and inhibitory function of CD161 in a genotype-dependent manner, a source of biological variability that is entirely absent in its analogs [3]. Therefore, experimental systems utilizing CD56, NKp46, or other in-class molecules cannot recapitulate CD161-specific biology. The quantitative evidence below demonstrates the precise, verifiable differences that dictate procurement and experimental design decisions.

CD161 Quantitative Differentiation Guide: Direct Comparative Evidence vs. NK Cell and T Cell Markers


CD161 vs. NKp46: Quantified Inhibition of NK Cell Activation by CD161 Triggering

CD161-mediated inhibition of NK cell activation is directly quantifiable when co-stimulated with the activating receptor NKp46. In a study of healthy human donors, simultaneous engagement of CD161 (via mAb 191B8) and NKp46 (via mAb 9E2) resulted in a measurable reduction in NK cell degranulation (CD107a expression) compared to NKp46 stimulation alone. The magnitude of inhibition is genotype-dependent, with carriers of the CD161 CC variant exhibiting significantly diminished inhibitory capacity compared to TT homozygotes [1].

NK cell biology immune checkpoint receptor cross-talk

CD161 vs. CD56: Divergent Ligand-Receptor Interaction and Functional Outcome

CD161 is the only known inhibitory receptor for the ligand LLT1 (CLEC2D), whereas CD56 (NCAM) functions primarily as an adhesion molecule with no known inhibitory signaling role. Overexpression of LLT1 on prostate cancer cell lines (DU145, LNCaP, 22Rv1, PC3) engages CD161 on NK cells, leading to a quantifiable reduction in NK cell-mediated cytotoxicity. Blocking the CD161-LLT1 interaction with an anti-LLT1 monoclonal antibody reverses this inhibition, an effect not observed with CD56 blockade [1].

NK cell cytotoxicity tumor immunology immune evasion

CD161 Binding Affinity for LLT1: Quantified Kd and Kinetic Parameters

The interaction between the extracellular domain of human CD161 and its sole ligand LLT1 has been precisely quantified using surface plasmon resonance (SPR). The binding exhibits a low-affinity, fast-kinetics profile typical of cell-cell recognition receptors in the immune system. This contrasts with the higher-affinity interactions seen for many other immune receptor-ligand pairs, such as PD-1/PD-L1 (Kd ~8-10 μM) or CTLA-4/CD80 (Kd ~0.2-0.4 μM) [1].

receptor-ligand interaction surface plasmon resonance binding kinetics

CD161 as a Selective BET Bromodomain Inhibitor: Potency Comparison vs. (+)-JQ1

The small molecule designated "CD161" (CAS 1627716-22-6) is a potent, selective, and orally bioavailable inhibitor of BET bromodomains, with a distinct activity profile against the tandem bromodomains of BRD4. It demonstrates higher potency for BD2 compared to BD1, a selectivity profile that differs from the prototypical BET inhibitor (+)-JQ1, which binds both domains with similar affinity [1].

epigenetics BET bromodomain small molecule inhibitor

CD161 Expression Defines a Functionally Distinct T Cell Lineage (Th17/MAIT) Not Captured by CD4 or CD8 Alone

CD161 is a hallmark marker of a pre-committed, IL-17-producing T cell lineage, including Th17 cells and mucosal-associated invariant T (MAIT) cells. In human peripheral blood, CD161 expression stratifies CD8+ T cells into functionally distinct subsets: CD161++CD8+ T cells are enriched for MAIT cells and Tc17 cells, which produce IL-17A and IL-22, while CD161- CD8+ T cells exhibit a conventional Tc1 cytokine profile (IFN-γ, TNF-α) [1]. This functional dichotomy is not observed when gating solely on CD4 or CD8.

T cell immunology Th17 MAIT cells

CD161 Genotype (c.503T>C) Alters Ligand Binding and NK Cell Inhibition: A Functional Polymorphism Absent in CD56 or NKp46

A common single-nucleotide polymorphism in the KLRB1 gene (c.503T>C, rs1135816) results in an amino acid substitution (Ile168Thr) within the ligand-binding loop of CD161. This polymorphism occurs in the human population at allele frequencies of ~63% (T) and ~37% (C), with ~14% of individuals being CC homozygotes [1]. The CC variant exhibits diminished binding to the LLT1 ligand and reduced capacity to inhibit NK cell activation. No such functional polymorphism exists for CD56 or NKp46.

pharmacogenomics NK cell function genetic polymorphism

CD161 Application Scenarios: Evidence-Backed Use Cases for Research and Industrial Procurement


Investigating the CD161-LLT1 Immune Checkpoint in Hematological Malignancies

Given the direct evidence that LLT1 is highly expressed on germinal center-derived B-cell lymphomas and that CD161 blockade enhances T cell and NK cell effector function against malignant B cells [1], CD161 reagents (antibodies, recombinant proteins) are essential for preclinical studies exploring this immune checkpoint. Use of CD56 or NKp46 in this context would fail to engage the inhibitory CD161-LLT1 axis. Furthermore, consideration of the c.503T>C polymorphism is critical when interpreting donor-derived NK cell responses [2].

Identifying and Isolating IL-17-Producing T Cell Subsets (Th17 and MAIT Cells)

CD161 is a validated and widely used surface marker for the identification of human Th17 cells and MAIT cells [3]. In flow cytometry panels, CD161 is required for the precise gating of these functionally distinct subsets, which produce IL-17A, IL-22, and other cytokines relevant to autoimmunity and host defense. Generic T cell markers (CD4, CD8) cannot distinguish these populations. The use of validated anti-CD161 clones (e.g., HP-3G10) is recommended for reproducible results [4].

Functional NK Cell Assays Requiring Quantification of CD161-Mediated Inhibition

In assays designed to measure NK cell cytotoxicity or degranulation, engagement of CD161 provides a quantifiable inhibitory signal [5]. This is directly relevant to studies of tumor immune evasion, particularly in cancers that overexpress LLT1 (e.g., prostate, triple-negative breast, and some B-cell malignancies) [6]. The use of blocking anti-CD161 or anti-LLT1 antibodies can restore NK cell function, providing a functional readout that is specific to this receptor-ligand pair. Researchers must account for the c.503T>C genotype in donor cells to avoid confounding variability [2].

Utilizing CD161 as a Selective BRD4 BD2-Biased BET Bromodomain Inhibitor

For epigenetic research requiring dissection of BRD4 BD1 vs. BD2 function, the small molecule CD161 (CAS 1627716-22-6) offers a quantifiable selectivity profile with an IC50 of 7.2 nM for BD2 and 28.2 nM for BD1 [7]. This contrasts with the non-selective BET inhibitor (+)-JQ1. CD161 has demonstrated in vivo oral bioavailability and anti-tumor activity in preclinical models [7], making it a suitable tool compound for studies investigating domain-specific BET biology in cancer and inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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